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Compound of Interest

Compound Name:
2-(Ethylamino)-N-

methylpropanamide hydrochloride

CAS No.: 2137457-79-3

Cat. No.: B2691018

Get Quote

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content

Focus: Mechanistic toxicology, self-validating experimental workflows, and physicochemical

profiling.

Executive Summary & Mechanistic Rationale
N-methylpropanamide (also known as N-methylpropionamide, CAS 1187-58-2) and its

derivatives are highly versatile structural motifs frequently utilized as pharmaceutical

intermediates, polar solvents, and active pharmaceutical ingredient (API) building blocks. Due

to their low molecular weight (87.12 g/mol ) and high aqueous solubility[1], these compounds

readily cross biological membranes, necessitating rigorous early-stage safety assessments.

As a Senior Application Scientist, I emphasize that safety screening cannot be a mere

checklist; it must be a hypothesis-driven investigation. The primary toxicological concerns for

simple aliphatic amides revolve around local irritation (skin/eyes/respiratory) and the potential

for hepatic biotransformation into reactive intermediates. The workflows detailed in this

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2691018#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/N-Methylpropanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2691018?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


whitepaper are designed as self-validating systems—meaning every assay contains internal

logic and controls to instantly flag false positives, false negatives, or mechanical failures.
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Fig 1. Tiered safety assessment workflow for N-methylpropanamide derivatives.

Quantitative Safety & Hazard Summary
Before initiating in vitro testing, it is critical to baseline the parent compound against

established regulatory and safety data. N-methylpropanamide exhibits moderate acute toxicity

but presents significant local irritation hazards[2][3].

Table 1: Physicochemical and Baseline Toxicity Profile
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Parameter /
Property

Value / Description
Mechanistic
Implication

Source

CAS Number 1187-58-2
Standardized

chemical tracking.
[1]

Molecular Weight 87.12 g/mol

High permeability;

rapid systemic

absorption.

[1]

Acute Toxicity (LD50)
1700 mg/kg (Rat,

Oral)

Moderately toxic; sets

the upper limit for in

vivo dosing.

[2]

GHS Hazard: H315 Causes skin irritation

Indicates protein-

binding or lipid-

disrupting potential.

[3]

GHS Hazard: H319
Causes serious eye

irritation

High risk for mucous

membrane

degradation.

[3]

GHS Hazard: H335
May cause respiratory

irritation

Volatility requires

fume hood handling.
[1]

Tier 1: Cytotoxicity Profiling (Self-Validating System)
Because amides are primarily metabolized in the liver, human hepatocellular carcinoma

(HepG2) cells are the gold standard for initial cytotoxicity screening. The choice of an ATP-

dependent luminescence assay (like CellTiter-Glo) is deliberate: it measures metabolic activity

directly, preventing the artifacts often seen with colorimetric assays (like MTT) when testing

highly reactive chemical intermediates.

Protocol 1: High-Throughput HepG2 Cytotoxicity Assay
Causality & Rationale: We measure ATP depletion because it is the earliest indicator of

mitochondrial toxicity and cellular stress, preceding actual membrane rupture.

Step-by-Step Methodology:
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Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white

plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to

allow for adherence and recovery.

Compound Preparation: Prepare a 100x stock of the N-methylpropanamide derivative in

100% DMSO. Perform a 10-point 1:3 serial dilution.

Treatment: Transfer the compounds to the cell plate to achieve a final concentration range of

0.1 µM to 1000 µM. The final DMSO concentration must be strictly maintained at 0.1%

across all wells to prevent solvent-induced toxicity.

Incubation: Incubate the treated plates for 48 hours.

Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of

CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at

room temperature for 10 minutes to stabilize the luminescent signal.

Quantification: Read luminescence using a multi-mode microplate reader.

The Self-Validation Mechanism:

Negative Control: 0.1% DMSO wells establish the 100% viability baseline.

Positive Control: Chlorpromazine (a known hepatotoxin) is run on every plate. If the IC50 of

Chlorpromazine falls outside the laboratory's historical validated range (typically 10–20 µM),

the entire plate is discarded. This ensures the cells were adequately sensitive and the

luminescent reagent was active.

Tier 2: Metabolic Stability & Biotransformation
N-methylpropanamides are susceptible to two primary metabolic fates: CYP450-mediated N-

demethylation (yielding formaldehyde and propanamide) and amidase-mediated hydrolysis

(yielding propionic acid and methylamine). Understanding which pathway dominates is critical

for predicting systemic clearance and potential toxicity.
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Fig 2. Primary metabolic biotransformation pathways of N-methylpropanamides.

Protocol 2: Human Liver Microsome (HLM) Stability
Assay
Causality & Rationale: We use subcellular fractions (microsomes) rather than whole cells to

isolate Phase I metabolism (CYP450s and amidases). The reaction is strictly dependent on the

addition of NADPH. By quenching the reaction at precise intervals, we can calculate the

intrinsic clearance ( CLint​) of the compound.

Step-by-Step Methodology:

Master Mix Preparation: Prepare a reaction mixture containing 0.5 mg/mL Human Liver

Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3

mM MgCl₂.

Compound Addition: Add the N-methylpropanamide test compound to a final concentration of

1 µM. Pre-incubate the mixture at 37°C for 5 minutes.
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Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system

(final concentration 1 mM).

Time-Course Quenching: At exactly 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot

and immediately plunge it into 150 µL of ice-cold acetonitrile (ACN) containing a stable-

isotope labeled internal standard (IS). Causality: Cold ACN instantly denatures the

microsomal proteins, halting metabolism and precipitating the matrix.

Sample Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.

Transfer the supernatant to a new plate for LC-MS/MS analysis.

Data Analysis: Plot the natural log of the remaining parent compound peak area ratio

(Analyte/IS) versus time to determine the half-life ( t1/2​) and intrinsic clearance.

The Self-Validation Mechanism:

Enzyme Viability Control: Verapamil is tested in parallel as a high-clearance positive control.

If Verapamil does not deplete by >70% within 60 minutes, the microsomes or NADPH are

deemed inactive, invalidating the assay.

Non-Enzymatic Stability Control: A parallel incubation of the test compound without NADPH

is performed. If the compound degrades here, it indicates chemical instability (e.g.,

spontaneous hydrolysis in buffer) rather than enzymatic metabolism, preventing a false-

positive clearance calculation.

Analytical Control: The internal standard (IS) corrects for any LC-MS/MS injection volume

variations or matrix ion suppression, ensuring the quantitative integrity of the readout.

Conclusion
The initial safety assessment of N-methylpropanamide compounds requires a balance of

physicochemical awareness and rigorous, self-validating biological assays. Because these

amides carry inherent risks of skin, eye, and respiratory irritation[1][3], laboratory handling must

be strictly controlled. By utilizing HepG2 cytotoxicity models and HLM stability assays,

researchers can accurately predict the hepatotoxic potential and metabolic fate of these

compounds before advancing them into costly in vivo models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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